molecular formula C25H25Cl2N3O4 B13992909 (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] CAS No. 17683-78-2

(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]

Cat. No.: B13992909
CAS No.: 17683-78-2
M. Wt: 502.4 g/mol
InChI Key: KMDDTZYEJZEESX-UHFFFAOYSA-N
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Description

(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of benzylimino and diethane-2,1-diyl groups, along with bis[(4-chlorophenyl)carbamate] moieties

Preparation Methods

The synthesis of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] involves several steps. One common method includes the alkylation of diethanolamine with benzyl bromide, followed by the reaction with 4-chlorophenyl isocyanate. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, leading to the formation of substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] has several scientific research applications:

Mechanism of Action

The mechanism of action of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] can be compared with similar compounds such as:

    (Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]: This compound has a similar structure but with methyl groups instead of chlorophenyl groups.

    (Allylimino)diethane-2,1-diyl bisphthalimide: This compound features allylimino groups and is used in different applications.

Properties

CAS No.

17683-78-2

Molecular Formula

C25H25Cl2N3O4

Molecular Weight

502.4 g/mol

IUPAC Name

2-[benzyl-[2-[(4-chlorophenyl)carbamoyloxy]ethyl]amino]ethyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C25H25Cl2N3O4/c26-20-6-10-22(11-7-20)28-24(31)33-16-14-30(18-19-4-2-1-3-5-19)15-17-34-25(32)29-23-12-8-21(27)9-13-23/h1-13H,14-18H2,(H,28,31)(H,29,32)

InChI Key

KMDDTZYEJZEESX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCOC(=O)NC2=CC=C(C=C2)Cl)CCOC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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